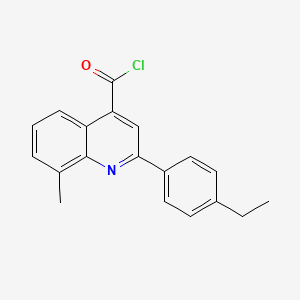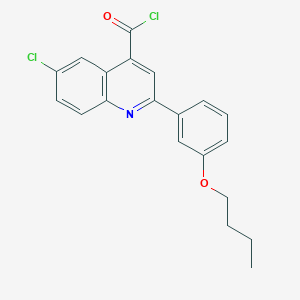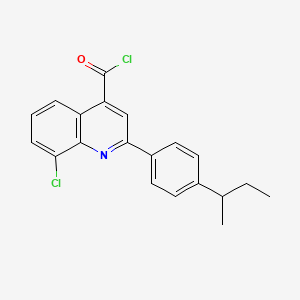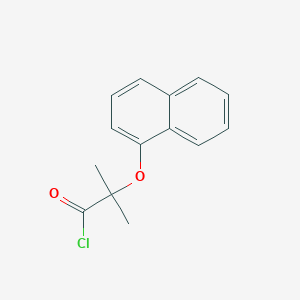![molecular formula C14H15ClN4O B1393968 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine CAS No. 959706-26-4](/img/structure/B1393968.png)
6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Overview
Description
6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is a chemical compound with the CAS number 959706-26-4 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of this compound is C14H15ClN4O. Its molecular weight is 290.75 g/mol.Scientific Research Applications
Central Nervous System Activities
Compounds related to 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine have been studied for their potential activities on the central nervous system. For instance, Barlin et al. (1992) reported the synthesis of various imidazo pyridines and their analogs, assessing their potential for displacing [3H]diazepam from rat brain membranes, which is indicative of possible central nervous system activities (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).
Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer properties of compounds structurally similar to 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine. For example, Zaki et al. (2020) synthesized a series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines and evaluated their potential as antimicrobial and anticancer agents (Zaki, Abdul-Malik, Saber, Radwan, & El-Dean, 2020). Similarly, Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives and evaluated their antimicrobial activity (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Fluorescence and Brightening Properties
The fluorescence properties of compounds related to 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine have been explored. Rajadhyaksha and Rangnekar (2007) synthesized pyrazolo[4',3': 5,6] pyrido[1,2-a] benzimidazole derivatives and studied their fluorescence properties, finding applications as fluorescent brighteners on polyester fibers (Rajadhyaksha & Rangnekar, 2007).
Antiviral and Antibacterial Activity
Research has also been conducted on the antiviral and antibacterial properties of similar compounds. Gobis et al. (2006) synthesized 6-methoxypyrazine derivatives and evaluated their antibacterial activity, indicating potential for therapeutic applications (Gobis, Foks, Zuralska, & Kędzia, 2006).
Safety And Hazards
The safety precautions for handling this compound include obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, keeping/store away from clothing/combustible materials, taking any precaution to avoid mixing with combustibles, not allowing contact with air, keeping away from any possible contact with water, because of violent reaction and possible flash fire, keeping wetted, handling under inert gas, protecting from moisture, keeping container tightly closed, keeping only in original container, keeping cool, grounding/bonding container and receiving equipment, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, keeping reduction valves free from grease and oil, not subjecting to grinding/shock/friction, not piercing or burning pressurized container, even after use, not breathing dust/fume/gas/mist/vapours/spray, avoiding breathing dust/fume/gas/mist/vapours/spray, not getting in eyes, on skin, or on clothing, avoiding contact during pregnancy/while nursing, washing hands thoroughly after handling, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, not allowing contaminated work clothing out of the workplace, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7-chloro-12-methoxy-5-methyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-4-5-10-16-8(2)12-13(15)17-9-6-7-11(20-3)18-14(9)19(10)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMQQKJOUZUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



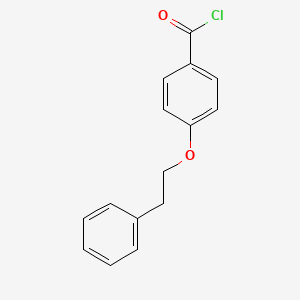
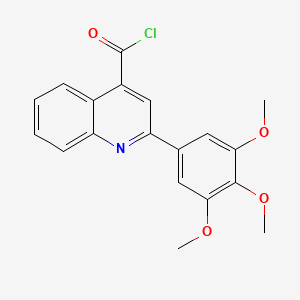
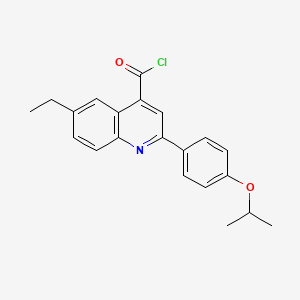

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
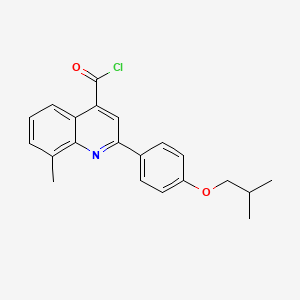
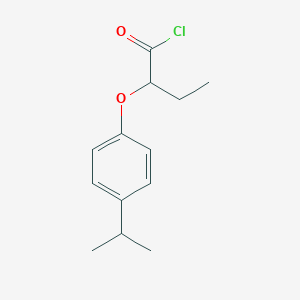
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
